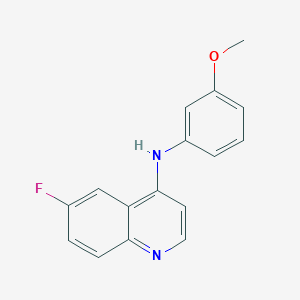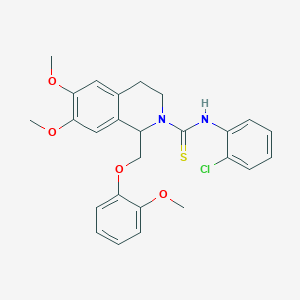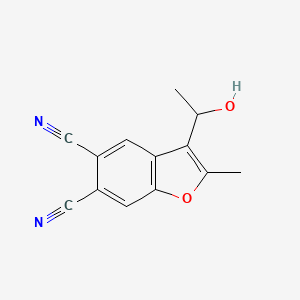![molecular formula C15H7F3N4O2S B11458833 11-pyridin-3-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11458833.png)
11-pyridin-3-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down:
11-(Pyridin-4-yl): Indicates a pyridine ring substitution at position 11.
13-(trifluoromethyl): Refers to a trifluoromethyl group at position 13.
8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol: Describes the fused tricyclic ring system with sulfur and nitrogen atoms.
- This compound belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure.
Preparation Methods
- Synthetic routes for this compound may involve cyclization reactions, such as intramolecular Diels-Alder reactions or other multicomponent reactions.
- Industrial production methods are not widely documented, but research labs can synthesize it using specialized techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties, potential drug candidates, or bioactivity.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate receptors, or affect cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other heterocyclic compounds with similar ring systems, such as pyridines, triazoles, or diazines.
Uniqueness: Highlight its distinctive features, such as the trifluoromethyl group or the fused tricyclic structure.
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration.
Properties
Molecular Formula |
C15H7F3N4O2S |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
11-pyridin-3-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C15H7F3N4O2S/c16-15(17,18)7-4-8(6-2-1-3-19-5-6)20-13-9(7)10-11(25-13)12(23)22-14(24)21-10/h1-5H,(H2,21,22,23,24) |
InChI Key |
PPMAGLHQBOLCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-chlorophenyl)-17-(4-fluorophenyl)-12,14-dimethyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11458756.png)
![1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11458766.png)
![methyl 4-chloro-2-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11458769.png)
![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B11458776.png)
![N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B11458778.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11458779.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11458781.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11458791.png)
![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11458800.png)
![ethyl 6-benzoylimino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11458811.png)


![6-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11458828.png)
